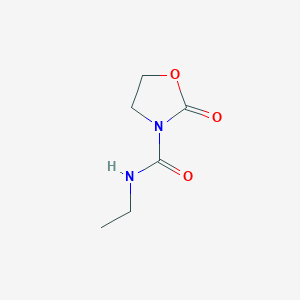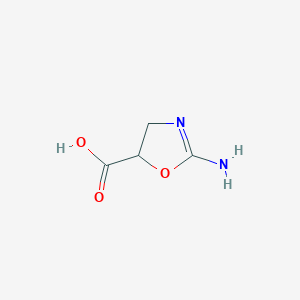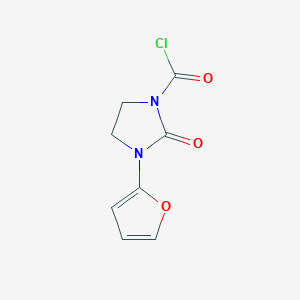
N-Ethyl-2-oxooxazolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-oxooxazolidine-3-carboxamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure This compound is part of the oxazolidine family, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-oxooxazolidine-3-carboxamide typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of N-ethylaminoethanol with ethyl chloroformate under basic conditions to form the oxazolidine ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as zinc chloride, can enhance the reaction rate and selectivity . Additionally, solvent-free conditions or the use of green solvents like ethanol are preferred to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-oxooxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-2-oxooxazolidine-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-ethyl-2-oxooxazolidine-3-carboxylic acid (oxidation), N-ethyl-2-oxooxazolidine-3-amine (reduction), and various substituted oxazolidines (substitution).
Applications De Recherche Scientifique
N-Ethyl-2-oxooxazolidine-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N-Ethyl-2-oxooxazolidine-3-carboxamide exerts its effects is primarily through its interaction with enzymes and proteins. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . Additionally, the oxazolidine ring can interact with various molecular targets, disrupting normal cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidine: Similar in structure but lacks the carboxamide group.
Oxazoline: Contains a similar ring structure but with different functional groups.
Thiazolidine: Contains sulfur instead of oxygen in the ring.
Uniqueness
N-Ethyl-2-oxooxazolidine-3-carboxamide is unique due to the presence of both the oxazolidine ring and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H10N2O3 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
N-ethyl-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-2-7-5(9)8-3-4-11-6(8)10/h2-4H2,1H3,(H,7,9) |
Clé InChI |
YVSQDNRPQNBONW-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12871623.png)
![1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12871630.png)

![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)

![5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12871647.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)

![2-Bromobenzo[d]oxazole-4-carboxamide](/img/structure/B12871661.png)




